

In-depth Technical Guide: Trimethylgermyl Chloride

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Compound of Interest

Compound Name: Chlorotrimethylgermane

Cat. No.: B075237

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This technical guide provides a comprehensive overview of the structural information, spectroscopic properties, and synthesis of trimethylgermyl chloride ((CH₃)₃GeCl). The data presented is intended to support research and development activities where this organogermanium compound is of interest.

Core Structural and Physical Properties

Trimethylgermyl chloride is a colorless liquid at room temperature. Below is a summary of its key physical properties.

Property	Value	Source
CAS Number	1529-47-1	[1] [2]
Molecular Formula	C ₃ H ₉ ClGe	[1] [3]
Molecular Weight	153.20 g/mol	[3]
Boiling Point	102 °C	
Melting Point	-13 °C	
Density	1.24 g/mL at 25 °C	

Molecular Structure

Due to a lack of available experimental crystallographic data, the molecular structure of trimethylgermyl chloride is presented based on analogous compounds and theoretical calculations. The central germanium atom is bonded to three methyl groups and one chlorine atom in a tetrahedral geometry.

Caption: Ball-and-stick model of trimethylgermyl chloride.

Spectroscopic Data

While comprehensive, publicly available spectra are limited, the following table summarizes expected spectroscopic features based on known chemical shifts and characteristic vibrational frequencies.

Technique	Expected Features
^1H NMR	A single sharp peak corresponding to the nine equivalent protons of the three methyl groups.
^{13}C NMR	A single resonance for the three equivalent methyl carbons.
IR Spectroscopy	Characteristic absorption bands for C-H stretching and bending, and a Ge-Cl stretching vibration.
Raman Spectroscopy	A strong, polarized band corresponding to the symmetric Ge-C stretching mode.

Synthesis Protocol

The synthesis of trimethylgermyl chloride is typically achieved through the methylation of germanium tetrachloride. A common and effective method involves the use of a Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide.

Reaction: $\text{GeCl}_4 + 3 \text{CH}_3\text{MgX} \rightarrow (\text{CH}_3)_3\text{GeCl} + 3 \text{MgXCl}$ (where X = Cl or Br)

Experimental Workflow



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Caption: Synthesis workflow for trimethylgermyl chloride.

Detailed Methodology

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen or argon inlet is charged with a solution of germanium tetrachloride in an anhydrous solvent such as diethyl ether or tetrahydrofuran.^[4]
- **Grignard Reaction:** The solution is cooled in an ice bath, and a solution of methylmagnesium halide (typically 3.0 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a low temperature.
- **Reaction Completion and Quenching:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Workup:** The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is typically extracted one or more times with the solvent, and the organic extracts are combined.
- **Purification:** The combined organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethylgermyl chloride.

Note: All procedures should be carried out under an inert atmosphere due to the moisture sensitivity of the reagents and product. Appropriate personal protective equipment should be worn at all times.

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References

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